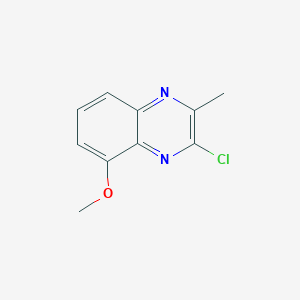

3-Chloro-5-methoxy-2-methylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

3-chloro-5-methoxy-2-methylquinoxaline |

InChI |

InChI=1S/C10H9ClN2O/c1-6-10(11)13-9-7(12-6)4-3-5-8(9)14-2/h3-5H,1-2H3 |

InChI Key |

IYJXCZZXBQIKNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC=C2OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Methoxy 2 Methylquinoxaline and Its Analogues

Classical and Contemporary Synthetic Routes to the Core 3-Chloro-5-methoxy-2-methylquinoxaline Structure

The construction of the this compound core relies on a multi-step approach that first establishes the fundamental quinoxaline (B1680401) nucleus, followed by the strategic introduction of the chloro, methoxy (B1213986), and methyl substituents at the desired positions.

Multi-Step Synthesis Pathways for the Formation of the Quinoxaline Nucleus

The formation of the quinoxaline ring system is a well-established process in organic chemistry, with the condensation of ortho-phenylenediamines and α-dicarbonyl compounds being the most prominent and widely utilized method.

The classical and most direct route to the quinoxaline scaffold involves the acid-catalyzed condensation reaction between an appropriately substituted ortho-phenylenediamine and an α-dicarbonyl compound, such as an α-diketone or α-ketoester. researchgate.netnih.gov This reaction, first reported by Körner and Hinsberg in 1884, proceeds via a cyclocondensation mechanism to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. nih.gov

For the synthesis of the specific 5-methoxy-2-methylquinoxaline core, the logical precursors would be 4-methoxy-1,2-phenylenediamine and a pyruvic acid derivative (an α-ketoester) or pyruvaldehyde (an α-keto-aldehyde). The reaction between 4-methoxy-1,2-phenylenediamine and ethyl pyruvate (B1213749), for instance, would lead to the formation of 5-methoxy-2-methylquinoxalin-3(2H)-one.

While traditional methods often required harsh conditions, such as high temperatures and strong acid catalysts, contemporary approaches have focused on developing milder and more efficient protocols. nih.gov Modern synthetic strategies employ a variety of catalysts to improve yields and reaction conditions, as detailed in the table below.

| Catalyst Type | Example | Reaction Conditions | Yield | Reference |

| Heteropolyoxometalates | Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene, Room Temperature | up to 92% | nih.gov |

| Lewis Acids | Zinc Triflate (Zn(OTf)₂) | Acetonitrile, Room Temperature | up to 91% | nih.gov |

| Green Catalysts | Bentonite K-10 Clay | Ethanol (B145695), Room Temperature | up to 95% | nih.gov |

| Halogen Catalysts | Iodine (I₂) | DMSO, Room Temperature | up to 90% | nih.gov |

These modern methods offer significant advantages, including environmental friendliness, reusability of catalysts, and often solvent-free conditions or the use of greener solvents. nih.govnih.gov

The introduction of the substituents on the this compound scaffold is achieved through strategic placement on the starting materials or subsequent functionalization of the quinoxaline ring.

C-5 Methoxy Group: This substituent is typically introduced by starting with a pre-functionalized aniline (B41778) derivative. For the target compound, 4-methoxyaniline is the logical precursor, which is then nitrated and reduced to afford 4-methoxy-1,2-phenylenediamine. mdpi.com

C-2 Methyl Group: The methyl group at the C-2 position is derived from the α-dicarbonyl component used in the condensation reaction. The use of pyruvic acid, its esters, or pyruvaldehyde provides the necessary carbon framework to install the methyl group directly at the C-2 position of the resulting quinoxalinone intermediate. tandfonline.com An alternative green approach involves the use of glycerol (B35011) as a C3 source, which can react with o-phenylenediamines in the presence of an iridium catalyst to yield 2-methylquinoxaline (B147225) derivatives. mdpi.com

C-3 Chlorine Atom: The chlorine atom at the C-3 position is generally introduced by chlorination of a precursor like 5-methoxy-2-methylquinoxalin-3(2H)-one. This transformation is commonly achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent under reflux. tandfonline.com The hydroxyl group of the quinoxalinone tautomer is converted into a good leaving group, which is then displaced by a chloride ion. This method is a standard and effective way to produce 3-chloroquinoxaline derivatives.

A plausible synthetic pathway is summarized in the scheme below: Step 1: Condensation 4-methoxy-1,2-phenylenediamine + Ethyl Pyruvate → 5-methoxy-2-methylquinoxalin-3(2H)-one Step 2: Chlorination 5-methoxy-2-methylquinoxalin-3(2H)-one + POCl₃ → this compound

Targeted Functionalization and Derivatization Strategies of the Quinoxaline Scaffold

Once the core this compound structure is assembled, its constituent functional groups can be selectively modified to generate a library of analogues with potentially enhanced biological activities or material properties.

Nucleophilic Substitution Reactions at the Chlorine Atom (C-3)

The chlorine atom at the C-3 position of the quinoxaline ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring. This allows for the displacement of the chloride ion by a wide variety of nucleophiles. nih.gov

This reactivity is a cornerstone for the derivatization of chloroquinoxalines. For example, 2-chloro-3-hydrazinylquinoxaline (B1333903) readily undergoes nucleophilic substitution with various aryl sulfonyl chlorides to produce quinoxaline sulfonohydrazide derivatives. tandfonline.com Similarly, the chlorine atom can be displaced by oxygen nucleophiles, such as the reaction of 2-chloro-3-methylquinoxaline (B189447) with 4-hydroxybenzaldehyde (B117250) to form an ether linkage. This highlights the feasibility of introducing diverse functionalities, including amines, thiols, and alkoxides, at the C-3 position to explore structure-activity relationships.

Modification of Methoxy (C-5) and Methyl (C-2) Groups for Enhanced Activity

The methoxy and methyl groups are not merely static substituents; they offer further opportunities for chemical modification to fine-tune the molecule's properties.

Modification of the C-5 Methoxy Group: The primary modification of an aromatic methoxy group is its cleavage to a hydroxyl group (O-demethylation). This transformation unmasks a versatile phenolic hydroxyl group, which can serve as a handle for further functionalization (e.g., O-alkylation, esterification). Several reagents are effective for O-demethylation, each with its own advantages and required reaction conditions. chem-station.comcommonorganicchemistry.com

| Reagent | Typical Conditions | Mechanism | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Lewis Acid-mediated | chem-station.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | 48% aqueous solution, elevated temp. | Brønsted Acid-mediated | chem-station.comcommonorganicchemistry.com |

| Alkyl Thiolates | Dodecanethiol, NMP, 130°C | Nucleophilic demethylation (Sₙ2) | chem-station.com |

| Peroxidase/H₂O₂ | Enzymatic | Enzymatic oxidation | nih.gov |

Modification of the C-2 Methyl Group: The methyl group at the C-2 position is also amenable to functionalization. Modern synthetic methods allow for the activation of the C(sp³)–H bonds of the methyl group. For instance, a metal-free strategy involving iodine and TBHP can be used for the functionalization of C(sp³)–H bonds in 2-methylquinolines and 2-methylquinoxalines, enabling tandem cyclization reactions. acs.org Furthermore, strategies exist for the broader modification of methyl groups on complex molecules, including their oxidation to aldehydes or carboxylic acids, which can then participate in further reactions, or their use as a handle for C-C bond formation. escholarship.org

Introduction of Heterocyclic Hybrids and Chalcone (B49325) Analogs

The fusion of the quinoxaline scaffold with other heterocyclic systems or pharmacologically significant motifs like chalcones can lead to novel molecular architectures.

Heterocyclic Hybrids: The synthesis of quinoxaline hybrids often involves the reaction of a functionalized quinoxaline with another heterocyclic precursor. For instance, 2,3-dichloroquinoxaline (B139996) can react with benzimidazole (B57391) thiol to yield 3-chloro-2-(2′-thiolobenzimidazolyl) quinoxaline. researchgate.net This intermediate can then undergo intramolecular cyclization to form a tetracyclic benzimidazothiazoloquinoxaline system. researchgate.net Similarly, fusing tetrazole rings to the quinoxaline core can be achieved. The reaction of 2,3-diketoquinoxalines with phosphorus oxychloride and sodium azide (B81097) generates bistetrazolo-[1,5-a; 5′,1′-c]-quinoxalines. nih.gov Another approach involves the condensation of functionalized o-phenylenediamines with isatin (B1672199) to produce indolo[2,3-b]quinoxaline derivatives. nih.gov

Chalcone Analogs: Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). researchgate.netnih.gov To create a chalcone analog of this compound, one could envision a multi-step sequence. First, a precursor like 2-acetyl-3-chloro-5-methoxyquinoxaline would be required. This could then be condensed with a substituted benzaldehyde to yield the desired chalcone derivative. A general strategy for creating quinoxaline-chalcone hybrids involves condensing an acetyl-substituted quinoxaline with various aromatic aldehydes. nih.gov For example, triazoloquinoxaline derivatives bearing an acetyl group can be condensed with aldehydes to produce triazoloquinoxaline-chalcone hybrids. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Alkyne and Styryl Derivative Synthesis

The chlorine atom at the C3 position of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents, including alkynes and styryl groups.

Alkyne Derivative Synthesis (Sonogashira Coupling): The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. In the context of the target molecule, the 3-chloro position can be coupled with various terminal alkynes. While palladium is the typical catalyst, copper-catalyzed methods have also been effectively employed for coupling terminal alkynes to 2,3-dichloroquinoxaline. organic-chemistry.org The general mechanism for palladium-catalyzed Sonogashira coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide (the chloroquinoxaline). This is followed by transmetalation with the copper(I) acetylide (formed from the terminal alkyne and copper salt) and subsequent reductive elimination to yield the alkynylated quinoxaline and regenerate the palladium(0) catalyst.

Styryl Derivative Synthesis (Heck Coupling): The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. To synthesize a styryl derivative of this compound, the compound would be reacted with a styrene (B11656) derivative. The mechanism begins with the oxidative addition of the Pd(0) catalyst into the C-Cl bond of the quinoxaline. The resulting Pd(II) complex then undergoes migratory insertion with the alkene (styrene). Finally, a β-hydride elimination step forms the styryl-quinoxaline product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst. The synthesis of 2-styrylquinoline (B1231325) derivatives has been successfully achieved, demonstrating the viability of this approach on related nitrogen heterocycles. rsc.org

S-Alkylation and Other Sulfur-Mediated Transformations

The introduction of sulfur-containing functional groups onto the quinoxaline ring can be achieved through nucleophilic substitution of the chlorine atom or by building the ring with sulfur-containing precursors.

S-Alkylation: The chlorine at the C3-position of the title compound is susceptible to nucleophilic aromatic substitution (SNAr) by sulfur nucleophiles. Thiolate anions (RS⁻), generated from thiols (RSH) and a base, are excellent nucleophiles for this transformation. msu.edulibretexts.org For example, 2-chloroquinoxalines can react with ortho-dithiophenols in a double nucleophilic substitution to form tetracyclic benzo organic-chemistry.orgencyclopedia.pubnih.govnih.govdithiino[2,3-b]quinoxaline systems. nih.govresearchgate.net A recent study detailed the synthesis of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, a close analog, via microwave-assisted methods, demonstrating the direct introduction of a sulfur substituent. nih.gov The reaction of 2,3-dichloroquinoxaline with various sulfur nucleophiles like thiophenol or thiosalicylic acid can lead to mono- or di-substituted products depending on the reaction conditions. nih.gov

Other Sulfur-Mediated Transformations: Elemental sulfur can be used as a reagent in the synthesis of the quinoxaline ring itself. For example, a catalyst-free reaction of sulfoxonium ylides with o-phenylenediamines, mediated by elemental sulfur, provides a direct route to quinoxaline derivatives. organic-chemistry.org Another approach involves the reaction of 2-chloroquinolines with sulfur nucleophiles, which can lead to the formation of quinoline-thiones. researchgate.net These thiones can then be further functionalized.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms behind the formation and functionalization of the quinoxaline ring is crucial for controlling reaction outcomes and designing new synthetic routes.

Reaction Mechanisms for Quinoxaline Ring Formation

The most common and fundamental method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov

The mechanism proceeds as follows:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine undergoes dehydration (loss of a water molecule) to form an imine (Schiff base).

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

Second Dehydration: A second dehydration step occurs, leading to the formation of the dihydropyrazine (B8608421) ring.

Aromatization: The dihydropyrazine ring readily oxidizes (often in the presence of air or the reaction conditions) to the fully aromatic quinoxaline system. orientjchem.org

The presence of substituents on the o-phenylenediamine, such as a methoxy group, can influence the rate of reaction. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can slow it down. orientjchem.org

Understanding Selectivity in Functional Group Interconversions and Substituent Modifications

When a quinoxaline ring is substituted with multiple functional groups, the regioselectivity of subsequent reactions is a critical consideration. In the case of precursors like 2,3-dichloroquinoxaline, nucleophilic aromatic substitution (SNAr) is a key reaction.

The SNAr mechanism involves two main steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

The rate of this reaction is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer complex. The nitrogen atoms in the quinoxaline ring act as powerful electron-withdrawing groups, activating the chlorine atoms at the C2 and C3 positions towards nucleophilic attack. rsc.org

In systems like 2,4-dichloroquinazoline, a related heterocycle, substitution occurs preferentially at the C4 position. nih.gov This selectivity is attributed to the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4. For 2,3-dichloroquinoxaline, the substitution of the first chlorine can influence the reactivity of the second. The reaction with sulfur nucleophiles can be controlled to give either mono- or di-substituted products by adjusting stoichiometry and reaction conditions. nih.gov This control over selectivity is vital for the stepwise synthesis of specifically functionalized quinoxaline derivatives.

Advances in Catalytic Approaches for this compound Synthesis and Derivatization

Modern synthetic chemistry has seen a shift towards more efficient, sustainable, and selective catalytic methods. The synthesis and derivatization of quinoxalines have benefited significantly from these advances.

Catalytic Ring Formation: While the classical condensation reaction can be performed under acidic or thermal conditions, numerous catalytic systems have been developed to improve yields, shorten reaction times, and allow for milder conditions.

Heterogeneous Catalysts: Reusable catalysts like alumina-supported heteropolyoxometalates have been shown to be highly efficient for quinoxaline synthesis at room temperature. nih.gov Nanocatalysts, such as magnetic nanoparticles functionalized with acidic groups (e.g., Fe₃O₄@SiO₂@5-SA), also provide excellent yields and allow for easy catalyst recovery. rsc.org

Transition Metal Catalysis: Various transition metals catalyze quinoxaline formation through different pathways.

Nickel: Inexpensive nickel catalyst systems (e.g., NiBr₂/1,10-phenanthroline) can effectively synthesize quinoxalines from 1,2-diamines. organic-chemistry.org

Copper: Copper-catalyzed reactions, such as the condensation of 2-iodoanilines with arylacetaldehydes and sodium azide, provide a one-pot route to quinoxalines. organic-chemistry.org

Cobalt: Cobalt catalysts can mediate the annulation of terminal alkynes and o-phenylenediamines to yield a wide range of quinoxaline products. organic-chemistry.org

Catalytic Derivatization: As discussed in section 2.1.2.4, palladium catalysis is a cornerstone for the derivatization of chloroquinoxalines. Advances in this area focus on developing more active and stable catalysts. The use of specialized ligands, such as N-heterocyclic carbenes (NHCs), can enhance the catalytic activity of palladium, enabling the activation of otherwise unreactive C-Cl bonds for cross-coupling reactions. rsc.org These advanced catalytic systems expand the scope of possible transformations, allowing for the synthesis of a diverse library of 3-substituted-5-methoxy-2-methylquinoxaline analogs from a common chloro-precursor.

Role of Nanocatalysts in Green Synthesis Protocols

The quest for sustainable chemical processes has propelled the integration of nanocatalysts in the synthesis of quinoxaline derivatives. These catalysts offer significant advantages, including high surface-area-to-volume ratios, enhanced catalytic activity, and the potential for recyclability, which aligns with the principles of green chemistry. nih.govresearchgate.net The conventional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that can be significantly accelerated and made more efficient with the use of nanocatalysts.

For the synthesis of this compound, the key starting materials would be 4-methoxy-1,2-phenylenediamine and a suitable 1,2-dicarbonyl precursor bearing a chlorine atom and a methyl group. Various nanocatalysts have been reported to effectively catalyze such cyclocondensation reactions. These include:

Iron-based nanocatalysts: Recognized for their magnetic properties that facilitate easy separation and recovery, as well as their low toxicity and cost-effectiveness. nih.gov

Copper-based nanocatalysts: These are compatible with a range of reaction conditions, including microwave-assisted protocols, and are effective in various organic transformations. nih.gov

Nickel-based nanocatalysts: Have gained popularity in the synthesis of a wide array of heterocyclic compounds, including quinoxalines. nih.gov

Cobalt-based nanocatalysts: Offer rich coordination chemistry and have been successfully employed in the synthesis of quinoxalines. nih.gov

Nano-kaoline/BF3/Fe3O4: This eco-friendly nanocatalyst has been utilized for quinoxaline synthesis under solvent-free grinding conditions, offering high yields and an easy workup. nih.gov

The general mechanism involves the activation of the carbonyl groups of the dicarbonyl compound by the nanocatalyst, facilitating the nucleophilic attack by the amino groups of the o-phenylenediamine, followed by cyclization and dehydration to afford the quinoxaline ring system. The use of these nanocatalysts often allows the reactions to proceed under milder conditions, in greener solvents like water or ethanol, and with reduced reaction times.

Reported Nanocatalysts for Quinoxaline Synthesis

| Nanocatalyst | Key Advantages | Typical Reaction Conditions |

|---|---|---|

| Iron-based (e.g., Fe3O4) | Magnetic recoverability, low cost, low toxicity | Room temperature to moderate heating, various solvents |

| Copper-based (e.g., CuO NPs) | High compatibility with various reaction conditions | Aqueous media, room temperature or microwave irradiation |

| Nickel-based | High catalytic activity for various heterocycles | Mild conditions |

| Cobalt-based | Rich coordination chemistry | Mild conditions |

| Nano-kaoline/BF3/Fe3O4 | Solvent-free conditions (grinding), high yields | Grinding at room temperature |

Microwave-Assisted Synthesis for Optimized Reaction Conditions

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov These benefits include rapid reaction rates, higher yields, and improved purity of the final products, often with a reduction in solvent usage. nih.govudayton.edu The application of microwave-assisted synthesis to the preparation of quinoxaline derivatives has been well-documented, providing a time- and energy-efficient alternative. udayton.edubohrium.com

In the context of synthesizing this compound and its analogues, microwave-assisted protocols can dramatically shorten reaction times from hours to minutes. udayton.edu The general approach involves the reaction of the appropriate o-phenylenediamine and a 1,2-dicarbonyl compound in a microwave reactor. The reaction can often be performed in greener solvents like water or ethanol, or even under solvent-free conditions. udayton.edu

For instance, the synthesis of substituted quinoxalines has been achieved by reacting 2,3-dichloroquinoxaline with various nucleophiles under microwave irradiation at 160°C for just 5 minutes, resulting in good yields. udayton.edu While this demonstrates the substitution approach, the more common condensation reaction can also be effectively promoted by microwaves. An iodine-catalyzed condensation of 1,2-diamines with 1,2-dicarbonyl compounds in aqueous ethanol under microwave irradiation has been shown to produce quinoxalines in excellent yields. bohrium.com This method is versatile and accommodates various substituents, including methoxy groups. bohrium.com

Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes udayton.edu |

| Yield | Often moderate | Generally higher nih.govudayton.edu |

| Energy Consumption | Higher | Lower nih.gov |

| Solvent Usage | Often requires high-boiling, hazardous solvents | Can be performed in greener solvents or solvent-free udayton.edu |

| Side Reactions | More prevalent | Often reduced, leading to cleaner products nih.gov |

The combination of nanocatalysis and microwave irradiation represents a particularly powerful green synthetic strategy. The high efficiency of energy transfer in microwave heating, coupled with the enhanced catalytic activity of nanomaterials, can lead to exceptionally fast and clean chemical transformations for the synthesis of complex molecules like this compound.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 Methoxy 2 Methylquinoxaline

Oxidation Reactions Leading to Functionalized Quinoxaline (B1680401) Derivatives

The oxidation of 3-Chloro-5-methoxy-2-methylquinoxaline can be strategically employed to introduce new functional groups, leading to a variety of quinoxaline derivatives with modified properties. The course of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions.

Use of Strong Oxidizing Agents and Resulting Structural Changes

Strong oxidizing agents can effectuate significant structural modifications in this compound. A primary target for oxidation is the methyl group at the 2-position. Treatment of 2-methylquinoxaline (B147225) derivatives with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) typically leads to the oxidation of the methyl group to a carboxylic acid. youtube.comresearchgate.net This transformation proceeds through a series of intermediate steps, likely involving a manganese ester, and ultimately yields the corresponding quinoxaline-2-carboxylic acid. In the case of this compound, this reaction would yield 3-Chloro-5-methoxyquinoxaline-2-carboxylic acid. The reaction is generally carried out under neutral or alkaline conditions. japsonline.com

Another powerful oxidizing agent that can be employed is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org While m-CPBA is widely known for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones, it can also oxidize amines to N-oxides. organic-chemistry.orgmasterorganicchemistry.com For quinoxalines, which possess two nitrogen atoms in the pyrazine (B50134) ring, oxidation with m-CPBA can lead to the formation of the corresponding N-oxides. Depending on the reaction conditions and the electronic nature of the substituents, mono-N-oxides or di-N-oxides can be obtained. The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, and the presence of the electron-donating methoxy (B1213986) group could potentially influence the site of N-oxidation.

Table 1: Hypothetical Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product | Structural Change |

| Potassium Permanganate (KMnO4) | 3-Chloro-5-methoxyquinoxaline-2-carboxylic acid | Oxidation of the C2-methyl group to a carboxylic acid |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound-1-oxide and/or 4-oxide | Oxidation of one or both nitrogen atoms of the pyrazine ring |

Reduction Reactions for Modified Quinoxaline Structures

The reduction of the quinoxaline ring system in this compound provides a pathway to saturated or partially saturated heterocyclic structures, which are of significant interest in medicinal chemistry. The choice of reducing agent and reaction conditions determines the extent of reduction.

Application of Reducing Agents and Formation of Reduced Derivatives

Catalytic hydrogenation is a widely employed method for the reduction of the quinoxaline ring. acs.orgnih.gov Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas, the pyrazine ring of quinoxaline derivatives can be fully reduced to afford 1,2,3,4-tetrahydroquinoxalines. nih.govnih.gov For this compound, this reaction would yield 3-Chloro-5-methoxy-2-methyl-1,2,3,4-tetrahydroquinoxaline. This process typically involves the syn-addition of hydrogen atoms to the same face of the pyrazine ring. organic-chemistry.org

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen. rsc.org Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a transition metal catalyst can effectively reduce the quinoxaline ring. nih.gov Cobalt-based catalysts have also been shown to be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H3N·BH3) as the hydrogen source. nih.gov

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent that can also be used for the reduction of quinoxalines. rushim.ru However, its reactivity towards the quinoxaline ring is generally lower compared to catalytic hydrogenation. In some cases, it can selectively reduce one of the C=N bonds in the pyrazine ring, leading to dihydroquinoxaline derivatives. researchgate.net The presence of the chloro and methoxy substituents would influence the reactivity and regioselectivity of the reduction.

Table 2: Potential Reduction Products of this compound

| Reducing Agent/Method | Potential Product | Degree of Reduction |

| H2, Pd/C | 3-Chloro-5-methoxy-2-methyl-1,2,3,4-tetrahydroquinoxaline | Full reduction of the pyrazine ring |

| H3N·BH3, Co-catalyst | 3-Chloro-5-methoxy-2-methyl-1,2-dihydroquinoxaline | Partial reduction of the pyrazine ring |

| Sodium Borohydride (NaBH4) | 3-Chloro-5-methoxy-2-methyl-1,2-dihydroquinoxaline | Partial reduction of the pyrazine ring |

Single-Electron Transfer and Radical Nature in Quinoxaline Reduction Processes

The reduction of quinoxaline and its derivatives can proceed through mechanisms involving single-electron transfer (SET). Electrochemical studies and reactions with certain reducing agents have shown that the initial step can be the transfer of a single electron to the quinoxaline ring, forming a radical anion. This radical anion is a key intermediate that can then undergo further reactions, such as protonation and subsequent reduction steps.

Nucleophilic Substitution Patterns and Directed Reactivity

The chloro substituent at the 3-position of this compound renders this position susceptible to nucleophilic attack, providing a versatile handle for further functionalization.

Influence of Electron-Withdrawing and Electron-Donating Groups on Reactivity

The reactivity of the C3-chloro group towards nucleophilic aromatic substitution (SNAr) is significantly influenced by the electronic effects of the other substituents on the quinoxaline ring. The pyrazine ring itself is electron-deficient, which activates the attached chlorine atom for nucleophilic displacement.

The methoxy group at the 5-position is an electron-donating group. Through its +M (mesomeric) effect, it increases the electron density on the benzene (B151609) ring, which can be relayed to the pyrazine ring. This electron-donating effect would generally be expected to decrease the reactivity of the chloro group towards nucleophilic attack by making the carbon atom at the 3-position less electrophilic. nih.gov

Conversely, the chlorine atom at the 3-position is an electron-withdrawing group due to its -I (inductive) effect, which enhances the electrophilicity of the carbon to which it is attached, thereby promoting nucleophilic attack. The methyl group at the 2-position has a weak electron-donating (+I) effect.

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of 3-substituted quinoxaline derivatives. For instance, reaction with amines would yield 3-amino-5-methoxy-2-methylquinoxaline derivatives, while reaction with alkoxides, such as sodium methoxide, would lead to the formation of 3,5-dimethoxy-2-methylquinoxaline. mdpi.comekb.eg The synthesis of various quinoxaline derivatives through nucleophilic substitution on chloro-substituted precursors is a well-established strategy. ekb.eg

Table 3: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product |

| Ammonia (NH3) | 3-Amino-5-methoxy-2-methylquinoxaline |

| Primary Amines (R-NH2) | 3-(Alkyl/Aryl)amino-5-methoxy-2-methylquinoxaline |

| Secondary Amines (R2NH) | 3-(Dialkyl/Diaryl)amino-5-methoxy-2-methylquinoxaline |

| Sodium Methoxide (NaOCH3) | 3,5-Dimethoxy-2-methylquinoxaline |

| Sodium Hydroxide (NaOH) | 5-Methoxy-2-methylquinoxalin-3(4H)-one |

Due to a lack of specific research data on the cyclization and annulation reactions of this compound, it is not possible to generate a detailed scientific article on this specific topic.

Extensive searches for scholarly articles detailing the chemical reactivity, particularly cyclization and annulation pathways involving this compound as an intermediate, did not yield specific results for this compound. The available literature focuses on related isomers, such as 2-chloro-3-methylquinoxaline (B189447) and various other quinoxaline derivatives.

While the reactivity of the chloro- and methoxy-substituted quinoxaline core is documented in a general sense—often involving palladium-catalyzed cross-coupling reactions or nucleophilic substitution as precursors to fused heterocyclic systems—no concrete examples, specific reaction conditions, or mechanistic studies were found for the exact this compound isomer.

Therefore, to adhere to the principles of scientific accuracy and the user's strict requirement to focus solely on the specified compound, the requested article cannot be produced. Generating content based on related but distinct molecules would involve unsubstantiated extrapolation and would not meet the authoritative and specific requirements of the request.

Elucidating Key Structural Features for Biological Potency

The potency of quinoxaline-based compounds can be finely tuned by altering substituents at various positions on the heterocyclic ring system.

The substituents at the C-2, C-3, and C-5 positions of the quinoxaline ring play a crucial role in defining the pharmacological profile of the molecule.

C-2 Position : The nature of the substituent at the C-2 position significantly influences biological activity. For instance, in a series of quinoxaline derivatives, replacing a chlorine atom at the C-2 position with different amine-containing groups has been explored. Studies have shown that aromatic ring substituents on the C-2 side chains are generally preferable to aliphatic alkyl groups for antibacterial activity. nih.gov In some anticancer studies, the presence of a 2-chloro group resulted in higher activity compared to a 2-methoxy group. mdpi.com Furthermore, the presence of an N-methylpyrazole group at this position has been identified as a key element for inhibiting TNFα-induced NFκB activity. nih.gov

C-3 Position : The C-3 position is another critical site for modification. For certain anticancer activities, an aliphatic linker (such as a CH₂ group) at this position is essential, whereas a nitrogen-based linker can decrease activity. acs.org In a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides, the introduction of an electron-withdrawing 3-chloro group in the phenyl moiety at C-3 was found to increase cytotoxic activity against several cancer cell lines. nih.gov

C-5 Position : The substitution pattern at the C-5 position of the benzene ring portion of the quinoxaline scaffold also modulates biological activity. In a study of 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones as NMDA receptor antagonists, the substituent at the 5-position was varied. It was found that the binding affinity increased significantly when the heterocyclic group attached at this position, such as 1,2,3-triazol-1-yl, could participate in accepting a hydrogen bond from the receptor. researchgate.net

| Position | Substituent Type | Effect on Biological Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | Aromatic vs. Aliphatic side chain | Aromatic groups are preferred over aliphatic groups. | Antibacterial | nih.gov |

| C-2 | -Cl vs. -OCH₃ | -Cl group shows higher activity than -OCH₃. | Anticancer (Hepatocellular Carcinoma) | mdpi.com |

| C-3 | Aliphatic linker vs. N-linker | Aliphatic linker is essential; N-linker decreases activity. | Anticancer (Leukemia) | acs.org |

| C-3 (Aryl group) | Electron-withdrawing group (-Cl) | Increases hypoxic cytotoxic activity. | Anticancer | nih.gov |

| C-5 | H-bond accepting heterocycle | Increases binding affinity. | NMDA Receptor Antagonism | researchgate.net |

The presence of specific functional groups is a determining factor for the biological action of quinoxaline derivatives.

Enone Moiety : The introduction of an enone moiety (a conjugated system of an alkene and a ketone) has been shown to be important for certain biological activities. Specifically, SAR studies on quinoxaline analogs of chalcones demonstrated the importance of an enone moiety linked to the quinoxaline ring in the search for new antimalarial agents. mdpi.com

Electron-Withdrawing/Donating Groups : The electronic properties of substituents on the quinoxaline scaffold are critical.

Electron-donating groups , such as methoxy (-OCH₃), can be essential for activity. In some studies on anticancer agents, the presence of an -OCH₃ group was found to be crucial for potency. nih.govacs.org For antibacterial quinoxalines, electron-donating groups attached to the aromatic ring at the C-2 position led to good activity against Gram-positive bacteria. nih.gov

Electron-withdrawing groups , such as halogens (-Cl, -F) or trifluoromethyl (-CF₃), can also enhance biological potency. In the development of inhibitors for TNFα-induced NFκB activity, an electron-deficient phenyl group was identified as a key element for activity. nih.gov Similarly, for quinoxaline 1,4-di-N-oxides designed as hypoxic cell cytotoxins, the potency increased as the electron-withdrawing nature of the substituent at the C-6 or C-7 position increased. mdpi.com The replacement of an electron-releasing -OCH₃ group with an electron-withdrawing -Cl group can sometimes decrease activity, highlighting the nuanced role of electronics in SAR. acs.org

Correlation Between Electrochemical Properties and Biological Activity

The electrochemical behavior of quinoxaline derivatives, particularly their ability to be reduced, has been linked to their biological effects.

Several studies have established a correlation between the electrochemical reduction potential of quinoxaline derivatives and their biological activity. bldpharm.com This is particularly relevant for their mechanism of action as antimicrobial agents and as hypoxia-activated anticancer drugs. mdpi.com It has been observed that quinoxaline derivatives with a less negative reduction potential are more easily reduced and tend to be the most biologically active. bldpharm.com For instance, the anti-tuberculosis activity of 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives showed an exponential correlation with the ease of reduction. uni.lu This relationship is exploited in the design of hypoxia-selective cytotoxins, where the compounds are activated by reduction in the low-oxygen environment of solid tumors. mdpi.com

Ligand-Based Drug Design Principles Applied to this compound Analogues

Ligand-based drug design strategies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of molecules that bind to the target to derive a pharmacophore model. For quinoxaline analogues, this involves synthesizing and testing a series of related compounds to build a structure-activity relationship. nih.govresearchgate.net

The process typically begins with a "lead compound," such as this compound, which exhibits a desired biological activity. Analogues are then designed by systematically modifying different parts of the molecule, for example, by introducing various substituents at the C-2, C-3, and C-5 positions. The goal is to identify the key structural features (the pharmacophore) required for biological activity and to optimize potency, selectivity, and pharmacokinetic properties. This approach has been successfully used to develop potent quinoxaline-based inhibitors for various targets, including protein kinases. researchgate.net

Computational Modeling for SAR/QSAR Development

Computational modeling is a powerful tool in modern drug discovery for developing SAR and QSAR models. These in silico methods can predict the biological activity of novel compounds and help prioritize synthetic efforts.

For quinoxaline derivatives, various computational techniques have been applied:

2D-QSAR : This method correlates 2D structural descriptors (e.g., topological indices, physicochemical properties) with biological activity. 2D-QSAR models have been developed for quinoxaline derivatives to predict their anticancer activity. nih.gov

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. These models consider the steric and electrostatic fields of the molecules, providing a more detailed understanding of the SAR.

Molecular Docking : This computational method predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand the binding mode of quinoxaline derivatives at the molecular level and to rationalize the observed SAR. nih.gov For example, docking studies have been used to model the interaction of quinoxaline derivatives with the ATP-binding pocket of various kinases. researchgate.net

These computational approaches, often used in conjunction, accelerate the drug design cycle by providing valuable insights into the structural requirements for biological activity, guiding the design of more potent and selective analogues of compounds like this compound.

Development and Validation of 2D-QSAR Models

There are no published 2D-QSAR models that have been developed or validated using a data series that includes This compound . The development of a robust 2D-QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. Such a dataset, which is essential for identifying the quantitative relationship between the physicochemical properties of the molecules and their biological activities, could not be located for this specific compound and its close analogs.

General 2D-QSAR studies on other classes of quinoxaline derivatives have identified various molecular descriptors as being significant for their biological activity. These often include electronic, steric, and lipophilic parameters. However, without a specific study on This compound , it is not possible to detail the development and validation of a relevant 2D-QSAR model, including statistical parameters such as the coefficient of determination (r²), cross-validated coefficient (q²), and external validation metrics (pred_r²).

Predictive Capabilities for Novel Quinoxaline Derivatives

As no specific 2D-QSAR models have been developed for This compound , there are no predictive capabilities to report for novel quinoxaline derivatives based on a model derived from this compound. The predictive power of a QSAR model is entirely dependent on its initial development and rigorous validation. Without such a model, any discussion of its application in predicting the activity of new chemical entities would be purely speculative and scientifically unfounded.

Conclusion

3-Chloro-5-methoxy-2-methylquinoxaline represents an intriguing yet underexplored member of the vast quinoxaline (B1680401) family. While the broader quinoxaline scaffold is firmly established as a privileged structure in medicinal chemistry, this specific derivative remains largely uncharacterized in the scientific literature. Its predicted chemical reactivity, particularly the susceptibility of the chloro group to nucleophilic substitution, suggests its potential as a versatile intermediate for the synthesis of novel quinoxaline analogues. Future research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential and to further enrich the chemical diversity and therapeutic applications of quinoxaline chemistry.

Biological Activities and Therapeutic Potential of 3 Chloro 5 Methoxy 2 Methylquinoxaline Analogues

Antimicrobial Activity Studies

The quinoxaline (B1680401) nucleus is a foundational structure for developing novel antimicrobial agents, offering a potential route to combat the growing challenge of drug resistance. mdpi.com Analogues built upon the 2-chloro-3-methylquinoxaline (B189447) framework, closely related to 3-Chloro-5-methoxy-2-methylquinoxaline, have been a particular focus of synthetic and biological exploration. nih.govmdpi.com

Broad-Spectrum Antibacterial Efficacy

Research has demonstrated that derivatives of 2-chloro-3-methylquinoxaline exhibit significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov In studies where the chlorine atom at the C-2 position is replaced with other functional groups, such as an ether linkage to a substituted benzene (B151609) ring, the resulting compounds have shown notable efficacy.

For instance, synthesized Schiff bases containing the quinoxaline moiety have been tested against bacteria such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov Several of these derivatives displayed high activity, with zones of inhibition comparable to the standard antibiotic ciprofloxacin, indicating their potential as broad-spectrum antibacterial agents. nih.gov

Table 1: Antibacterial Activity of 2-Chloro-3-methylquinoxaline Analogues This table is interactive. You can sort and filter the data.

| Compound Type | Test Organism | Gram Stain | Activity Level |

|---|---|---|---|

| Schiff Base Derivative | Staphylococcus aureus | Positive | Highly Active |

| Schiff Base Derivative | Bacillus subtilis | Positive | Highly Active |

| Schiff Base Derivative | Escherichia coli | Negative | Highly Active |

| Schiff Base Derivative | Pseudomonas aeruginosa | Negative | Highly Active |

| Ether-linked Derivative | Staphylococcus aureus | Positive | Highly Active |

| Ether-linked Derivative | Bacillus subtilis | Positive | Highly Active |

| Ether-linked Derivative | Escherichia coli | Negative | Highly Active |

| Ether-linked Derivative | Pseudomonas aeruginosa | Negative | Highly Active |

Activity level is based on the zone of inhibition compared to a standard antibiotic like ciprofloxacin.

Specific Activity against Resistant Strains (e.g., Mycobacterium tuberculosis)

The development of new drugs against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a global health priority due to the rise of multidrug-resistant strains. nih.gov Quinoxaline derivatives, especially quinoxaline-1,4-di-N-oxides, have shown encouraging results in this area. nih.govmdpi.comnih.gov

Studies have revealed that specific quinoxaline derivatives exhibit potent activity against the Mtb H37Rv strain. nih.govresearchgate.net For example, a series of novel quinoxaline-alkynyl derivatives were synthesized and evaluated, with several compounds demonstrating a Minimum Inhibitory Concentration (MIC) below 10 µM. researchgate.net It was noted that derivatives with a nitro group at the 6-position were generally more active. researchgate.net Furthermore, some quinoxaline-1,4-di-N-oxide derivatives have displayed in vitro antituberculosis activity comparable to clinically used drugs. mdpi.com Clofazimine, a known anti-leprosy drug that is also used for drug-resistant TB, is itself a quinoxaline derivative, highlighting the established potential of this scaffold against mycobacteria. core.ac.uk

Antifungal and Antiprotozoal Properties

The therapeutic utility of quinoxaline analogues extends beyond bacteria. Investigations have confirmed their efficacy against various fungi and protozoa.

Some Schiff base derivatives of 2-hydroxy-3-methylquinoxaline (B154303) have been screened for antifungal activity against Candida albicans, a common human fungal pathogen. nih.gov Several of these compounds were found to be moderately to highly active. nih.gov In other studies focusing on agricultural applications, quinoxaline derivatives have also proven to be potent fungicides against pathogens like Rhizoctonia solani. core.ac.uk

In the realm of antiprotozoal activity, quinoxaline analogues have been tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Chalcone (B49325) analogues of quinoxaline, although not superior to the control drug chloroquine, exhibited noteworthy activity against the parasite. mdpi.com Additionally, newly synthesized quinoxaline di-N-oxides have been screened for activity against Leishmania species, the protozoa that cause leishmaniasis, demonstrating the broad antiprotozoal potential of this chemical class. nih.gov

Mechanisms of Antimicrobial Action (e.g., inhibition of bacterial DNA gyrase and topoisomerase)

The antimicrobial effects of quinoxaline derivatives are attributed to several mechanisms of action. One of the most significant is the inhibition of essential bacterial enzymes involved in DNA replication. youtube.com Similar to the well-understood mechanism of quinolone antibiotics, quinoxaline derivatives are believed to function as inhibitors of bacterial DNA gyrase (also known as topoisomerase II) and topoisomerase IV. youtube.comnih.gov These enzymes are crucial for relieving the torsional stress in DNA during replication by introducing supercoils. youtube.com The drug molecules are thought to bind to and stabilize the enzyme-DNA complex, which leads to breaks in the DNA strands and ultimately results in bacterial cell death. nih.gov

Another key mechanism, particularly for quinoxaline 1,4-di-N-oxide derivatives, involves the generation of reactive oxygen species (ROS). mdpi.com Under anaerobic conditions, these compounds can be metabolically reduced by bacteria, a process that produces ROS and hydroxyl radicals. mdpi.com These highly reactive species then cause oxidative damage to critical cellular components, including DNA, the cell wall, and the cell membrane, leading to cell lysis and death. mdpi.com

Anticancer Activity Research

The quinoxaline scaffold is a promising platform for the discovery of new anticancer agents, with many derivatives showing potent activity against various tumor types. nih.govnih.gov These compounds are often investigated for their ability to inhibit protein kinases, which play a central role in carcinogenesis. tandfonline.com

In vitro Studies on Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, Caco-2)

Analogues of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. Research has consistently shown that certain derivatives possess significant anticancer activity.

In one study, three series of quinoxaline derivatives were tested against human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7) cell lines. researchgate.nettandfonline.com Several compounds exhibited promising activity, with some showing half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. researchgate.net For example, one urea-bearing derivative demonstrated potent activity against the HCT116 and MCF-7 cell lines with IC₅₀ values of 2.5 µM and 9.0 µM, respectively. researchgate.nettandfonline.com Another derivative showed good activity against the HepG2 cell line with an IC₅₀ of 9.8 µM. researchgate.nettandfonline.com Other research has identified quinoxaline-based compounds that inhibit topoisomerase II, an enzyme vital for cancer cell proliferation, and induce apoptosis (programmed cell death) in cancer cells.

Table 2: In Vitro Anticancer Activity of Quinoxaline Analogues (IC₅₀ in µM) This table is interactive. You can sort and filter the data.

| Compound Series | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |

|---|---|---|---|

| Quinoxalinyl-amino Derivative | 7.8 | - | - |

| Phenyl-urea Derivative A | 9.9 | 9.8 | 10.1 |

| Phenyl-urea Derivative B | 2.5 | 12.5 | 9.0 |

| Phenyl-urea Derivative C | 11.2 | 14.5 | 13.5 |

| Phenyl-urea Derivative D | 8.4 | 10.2 | 11.4 |

| Chloroquinoxalinyl-amino Derivative | 4.4 | - | - |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. '-' indicates data not reported in the cited study.

Molecular Mechanisms of Anticancer Action

The anticancer effects of quinoxaline analogues are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Several studies have demonstrated that quinoxaline derivatives can trigger apoptosis in cancer cells. For instance, certain triazolo[4,3-a]quinoxaline derivatives have been shown to induce apoptosis in HepG2 liver cancer cells. One such compound led to a significant increase in the levels of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in a higher Bax/Bcl-2 ratio, which is a key indicator of apoptosis induction. mdpi.com This was accompanied by an increase in the levels of caspase-3 and caspase-9, proteases that play a crucial role in executing the apoptotic process. mdpi.comnih.gov Similarly, other 3-methylquinoxaline derivatives have been found to upregulate caspase-3 and caspase-9 levels and improve the Bax/Bcl-2 ratio by more than 10-fold in HepG2 cells.

In addition to inducing apoptosis, many quinoxaline analogues exhibit the ability to halt the proliferation of cancer cells by arresting the cell cycle at specific phases. This prevents the cancer cells from dividing and growing. For example, quinoxaline 1,4-dioxide derivatives have been observed to cause cell cycle arrest at the G2/M phase in human colon cancer cells. nih.gov One particular derivative, 2-acetyl-3-methyl-quinoxaline 1,4-dioxide, blocked over 60% of cells at the G2/M phase. nih.gov Furthermore, a triazolo[4,3-a]quinoxaline-based compound was found to arrest the cell cycle of HepG2 cells at the G2/M phase. mdpi.com Another study on a different series of quinoxaline derivatives identified a compound that caused a significant disruption in the cell cycle profile of HCT116 human colon carcinoma cells, leading to arrest at the G2/M phase boundary. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Targeting this pathway is a key strategy in cancer therapy. Notably, a derivative of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. Furthermore, a series of 3-arylaminoquinoxaline-2-carboxamide derivatives have been found to inhibit the PI3K/Akt/mTOR pathway by downregulating the levels of key proteins in this cascade, including PI3K, Akt, and mTOR.

Inhibition of Specific Molecular Targets in Cancer Therapy

A more targeted approach in cancer therapy involves the inhibition of specific molecules that are essential for tumor growth and progression. Vascular endothelial growth factor receptor 2 (VEGFR-2) is one such target, playing a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Several new series of quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. mdpi.comnih.gov In one study, triazolo[4,3-a]quinoxaline derivatives displayed significant inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the established VEGFR-2 inhibitor, sorafenib. mdpi.comnih.gov For example, compound 14a from one study showed an IC50 of 3.2 nM against VEGFR-2. mdpi.com Another investigation into new quinoxaline-2(1H)-ones identified compounds with good inhibitory activity against VEGFR-2, with the most active member showing an IC50 value of 0.75 μM. The potent VEGFR-2 inhibitory action of these compounds often correlates with their strong antiproliferative activity against various cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Quinoxaline Analogues

| Compound Series | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Triazolo[4,3-a]quinoxaline derivatives | Apoptosis induction, Cell cycle arrest (G2/M), VEGFR-2 inhibition | Increased Bax/Bcl-2 ratio, caspase-3, and caspase-9. Potent VEGFR-2 inhibition (IC50 ~3.2 nM). | mdpi.comnih.gov |

| Quinoxaline 1,4-dioxides | Cell cycle arrest (G2/M), Apoptosis induction | Inhibited expression of cyclin B; decreased Bcl-2 and increased Bax expression. | nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative | PI3K/AKT/mTOR pathway modulation | Exerted cytotoxic effects on colorectal cancer cells through this pathway. | |

| 3-Arylaminoquinoxaline-2-carboxamides | PI3K/AKT/mTOR pathway inhibition | Downregulated PI3K, Akt, and mTOR levels. | |

| Quinoxaline-2(1H)-ones | VEGFR-2 inhibition | Good inhibitory activity with IC50 values in the micromolar range (e.g., 0.75 μM). |

Antiviral Activity Investigations

The structural versatility of the quinoxaline core has also made it a fertile ground for the discovery of novel antiviral agents. Derivatives of this scaffold have shown promise against a range of viruses, including those responsible for respiratory infections.

Efficacy against Respiratory Viruses

Quinoxaline derivatives have demonstrated potential as inhibitors of various respiratory viruses, including influenza viruses and coronaviruses such as SARS-CoV-2. The adaptability of the quinoxaline structure allows for modifications that can optimize its interaction with viral targets.

The emergence of SARS-CoV-2 prompted a global search for effective antiviral therapies, and quinoxaline derivatives have been identified as a class of compounds with potential inhibitory activity against this virus. In silico studies have explored the potential of quinoxaline-based structures to inhibit SARS-CoV-2. A novel molecular template incorporating a 2-chloroquinoxaline (B48734) structure was designed to target the N-protein of SARS-CoV-2. The chloro functional group was found to be important for hydrophobic interactions and influencing the binding affinity to the N-terminal RNA-binding domain of the virus's N-protein.

Disruption of Viral Replication Processes

The antiviral activity of quinoxaline derivatives is often attributed to their ability to interfere with critical steps in the viral life cycle, such as RNA synthesis and protein assembly.

Quinoxaline derivatives are being investigated for their potential to disrupt the replication of RNA viruses by targeting key viral components. For influenza viruses, the NS1 protein, which is crucial for viral replication, has been identified as a potential target for quinoxaline-based inhibitors. These compounds are thought to fit into a cavity on the NS1 protein, blocking its ability to bind to double-stranded RNA and thereby inhibiting the virus. In the context of coronaviruses, the main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins, is a key target for antiviral drug development. nih.gov Computational docking studies have suggested that certain quinoxaline derivatives can bind with high affinity to the active site of the SARS-CoV-2 Mpro, indicating their potential to inhibit viral replication.

Other Noteworthy Biological Activities of Quinoxaline Derivatives

Beyond their anticancer and antiviral potential, quinoxaline derivatives have been explored for a variety of other therapeutic applications.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions associated with diabetes mellitus. The accumulation of sorbitol, the product of the aldose reductase-catalyzed reduction of glucose, is implicated in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. Therefore, inhibiting aldose reductase is a promising therapeutic strategy.

A number of quinoxaline derivatives have been designed and synthesized as potent inhibitors of aldose reductase. For example, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were found to be potent and selective aldose reductase inhibitors, with IC50 values in the low nanomolar to micromolar range. Another study on nitro-substituted quinoxalinone derivatives also identified compounds with significant aldose reductase inhibitory activity, with the most potent compound exhibiting an IC50 value of 1.54 μM. These findings highlight the potential of the quinoxaline scaffold in the development of drugs for the management of diabetic complications.

Table 2: Aldose Reductase Inhibitory Activity of Quinoxaline Derivatives

| Compound Series | Potency | Reference |

|---|---|---|

| 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives | Low nanomolar to micromolar IC50 values | |

| Nitro-substituted quinoxalinone derivatives | IC50 values ranging from 1.54 to 18.17 μM |

Antioxidant Properties and Radical Scavenging Activity

Quinoxaline derivatives have been investigated for their ability to counteract oxidative stress by scavenging harmful free radicals. Oxidative stress is implicated in numerous pathological conditions, making antioxidant compounds a key area of research.

Furthermore, a series of novel quinoxaline hydrazone derivatives and their acyclic C-nucleoside analogues have demonstrated potent antioxidant activities. nih.gov Specifically, compounds designated as 3d (an aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazone) and 7a (a 1-(4-phenyl- nih.govnih.govcapes.gov.brtriazolo[4,3-a]quinoxalin-1-yl)alditol) were found to be powerful scavengers of ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cations. nih.gov The development of new compounds with both antioxidant and anti-inflammatory properties is considered a valuable strategy, given the role of reactive oxygen species (ROS) in inducing and prolonging inflammatory processes. unav.edu

Table 1: Antioxidant Activity of Selected Quinoxaline Analogues

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]quinoxalines | HO˙ Radical Scavenging | Effective scavenging activity in nonpolar media, comparable to Trolox. | rsc.org |

| Quinoxaline hydrazones | ABTS Radical Scavenging | Potent scavenging activity against ABTS•+ radicals. | nih.gov |

Anti-inflammatory Effects (e.g., LOX inhibition)

Inflammation is a complex biological response, and enzymes like lipoxygenases (LOXs) play a crucial role in the production of pro-inflammatory mediators. Quinoxaline derivatives have emerged as potential anti-inflammatory agents, with some acting as LOX inhibitors. unav.edu The inhibition of LOX is a key target in combating inflammatory conditions. unav.edu

Studies have reported the synthesis of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives that show promising in vitro inhibition of soybean lipoxygenase. unav.edu For example, one derivative, compound 7b , not only inhibited LOX but also demonstrated a significant in vivo anti-inflammatory effect (41% inhibition) in a carrageenan-induced edema model, which was comparable to the reference drug indomethacin (B1671933) (47%). unav.edu This highlights the potential of developing dual-action compounds that possess both antioxidant and anti-inflammatory activities. unav.edu

The anti-inflammatory potential of quinoxaline analogues also extends to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is often overexpressed at sites of inflammation. Novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and COX-2. nih.govrsc.org In one study, compounds 4a, 5, 11, and 13 were identified as potent COX-2 inhibitors. nih.govrsc.org Molecular docking studies suggest that these compounds fit well into the active site of the COX-2 enzyme. nih.gov

Table 2: Anti-inflammatory and LOX/COX-2 Inhibition by Quinoxaline Analogues

| Compound ID | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 7b | LOX | Significant in vivo anti-inflammatory effect (41% inhibition). | unav.edu |

| 4a, 5, 11, 13 | COX-2 | Potent inhibitory activity. | nih.govrsc.org |

| 12c, 14a, 14b | COX-2 | High inhibitory activity with IC₅₀ values of 0.1, 0.11, and 0.11 μM, respectively. | nih.gov |

Anti-malarial and Anti-tuberculosis Potentials

The emergence of drug-resistant strains of Mycobacterium tuberculosis and Plasmodium species necessitates the development of new antimicrobial agents. The quinoxaline scaffold has proven to be a valuable template in this pursuit.

Numerous studies have highlighted the potential of quinoxaline derivatives as anti-tuberculosis agents. nih.gov Quinoxaline 1,4-di-N-oxides, in particular, have shown significant activity against M. tuberculosis. nih.govmdpi.com The oxidation of the nitrogen atoms in the quinoxaline ring often enhances antimycobacterial activity. nih.gov These di-N-oxide derivatives are thought to undergo bioreduction under the hypoxic conditions found in tuberculosis-related granulomatous lesions. nih.gov A series of quinoxaline 1,4-di-N-oxide derivatives were evaluated, with five compounds showing minimum inhibitory concentration (MIC) values below 3.1 μM and IC₅₀ values under 1.5 μM. nih.gov Compounds 18 and 21 were particularly potent against drug-resistant strains and demonstrated intracellular activity in infected macrophages. nih.gov Structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as a halogen atom at the C7 position or a nitro group at the C6 position, can be crucial for enhancing antimycobacterial activity. nih.govmdpi.com

In the context of anti-malarial research, while much focus has been on quinoline-based drugs like chloroquine, the related quinoxaline scaffold also holds promise. nih.gov Research into hybrid molecules and novel analogues continues to be an important strategy in overcoming drug resistance.

Table 3: Anti-tuberculosis Activity of Selected Quinoxaline Analogues

| Compound Class/ID | Target | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxides | M. tuberculosis | Five compounds showed MIC < 3.1 μM and IC₅₀ < 1.5 μM. | nih.gov |

| Compound 18 | Drug-resistant M. tuberculosis | MIC of 1.6 μM and IC₅₀ of 1.0 μM. | nih.gov |

| Compound 21 | Drug-resistant M. tuberculosis | MIC of 1.6 μM and IC₅₀ of 0.5 μM. | nih.gov |

Antidiabetic and Antidepressant Properties

Quinoxaline derivatives have also been explored for their potential in treating metabolic and central nervous system disorders.

In the field of diabetes research, a new series of compounds based on a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were designed as inhibitors of dipeptidyl peptidase-IV (DPP-4). nih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents. The study found that several of the synthesized compounds, notably 9a, 10a, 10f, and 10g , were promising and selective DPP-4 inhibitors with in vivo hypoglycemic activity. nih.gov Molecular docking studies confirmed that these compounds fit effectively into the active site of the DPP-4 enzyme. nih.gov

Regarding antidepressant properties, various quinoxaline analogues have shown promising results in preclinical models. One study found that 6-nitro-2(1H)-quinoxalinone produced significant anxiolytic and antidepressant-like effects in rats. scirp.org Another compound, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a ), a novel 5-HT₃ receptor antagonist, also exhibited antidepressant-like activity in rodent behavioral models. nih.gov Similarly, N-(pyridin-3-yl)quinoxalin-2-carboxamide (QCF-21 ), another 5-HT₃ receptor antagonist, demonstrated potential antidepressant and anxiolytic effects at low doses. nih.gov These findings suggest that the quinoxaline scaffold is a viable starting point for developing new treatments for depression and anxiety.

Table 4: Antidiabetic and Antidepressant Activity of Quinoxaline Analogues

| Compound/ID | Therapeutic Area | Mechanism/Finding | Reference |

|---|---|---|---|

| 10a, 10g | Antidiabetic | Promising selective DPP-4 inhibitors with in vivo hypoglycemic activity. | nih.gov |

| 6-nitro-2(1H)-quinoxalinone | Antidepressant | Showed antidepressant-like effects in the Forced Swim Test. | scirp.org |

| Compound 4a | Antidepressant | 5-HT₃ receptor antagonist with antidepressant-like activity. | nih.gov |

| QCF-21 | Antidepressant/Anxiolytic | 5-HT₃ receptor antagonist with antidepressant and anxiolytic-like effects. | nih.gov |

Enzyme Inhibition Studies (e.g., TP Enzyme, Carbonic Anhydrase)

The ability of quinoxaline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential, extending to cancer and other diseases.

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis. mdpi.com Inhibiting this enzyme is a recognized strategy in anticancer drug development. A series of 25 quinoxaline analogues were synthesized and evaluated for their TP inhibitory activity. nih.govnih.gov Nineteen of these analogues showed better inhibition than the standard inhibitor, 7-Deazaxanthine (IC₅₀ = 38.68 ± 4.42 µM). nih.govnih.gov The most potent compound in the series, analogue 25 , had an IC₅₀ value of 3.20 ± 0.10 µM. nih.govnih.gov Structure-activity relationship analysis indicated that the type and position of substituents on the phenyl ring were key to the inhibitory potential. nih.govnih.gov

Carbonic anhydrases (CAs) are another family of enzymes targeted in drug discovery, with inhibitors being used for conditions like glaucoma. nih.govresearchgate.net A series of sulfonamide-derived quinoxaline 1,4-dioxides were synthesized and found to be effective inhibitors of four human CA isoforms (CA I, II, IX, and XII). rsc.org While most compounds were more active against CA I and II, compound 7g showed potent inhibition of the tumor-associated CA IX isoform with a Ki value of 42.2 nM. rsc.org

Table 5: Enzyme Inhibition by Quinoxaline Analogues

| Compound/ID | Target Enzyme | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Analogue 25 | Thymidine Phosphorylase | IC₅₀ = 3.20 ± 0.10 µM | nih.govnih.gov |

| 7-Deazaxanthine (Standard) | Thymidine Phosphorylase | IC₅₀ = 38.68 ± 4.42 µM | nih.govnih.gov |

| Compound 7g | Carbonic Anhydrase IX | Kᵢ = 42.2 nM | rsc.org |

| Acetazolamide (Standard) | Carbonic Anhydrase IX | Kᵢ = 25.7 nM | rsc.org |

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Quinoxaline (B1680401) Scaffolds with Tuned Biological Specificity

The functionalization of the quinoxaline core is a primary strategy for modulating the biological activity of its derivatives. rsc.org Researchers are continuously developing novel synthetic methodologies to create diverse quinoxaline libraries. researchgate.net A key objective is to achieve greater biological specificity, thereby enhancing therapeutic efficacy while minimizing off-target effects.

Recent advancements include the development of quinoxaline derivatives as potent inhibitors for specific biological targets. For instance, novel quinoxaline compounds have been designed and synthesized to act as Pim-1/2 kinase inhibitors, which are implicated in cancer. mdpi.com The synthetic approach often involves a multi-step process starting from commercially available o-phenylenediamines. mdpi.com Another area of focus is the development of quinoxaline-based inhibitors for enzymes like secretory phospholipase A2 (sPLA2) and α-glucosidase, which are relevant to type II diabetes. tandfonline.com The synthesis of these derivatives often begins with the condensation of o-phenylenediamine (B120857) with oxalic acid to form a 1,4-dihydro-quinoxaline-2,3-dione intermediate. tandfonline.com

Furthermore, molecular hybridization, which combines the quinoxaline scaffold with other pharmacologically active moieties like chalcones and fluoroquinolones, has been employed to develop new antitubercular drug candidates. nih.gov The synthesis of these hybrid molecules often utilizes variations of the Beirut reaction to create the quinoxaline 1,4-di-N-oxide core, followed by Claisen-Schmidt condensation. nih.gov These strategies allow for the introduction of various substituents, including electron-donating (e.g., methyl) and electron-withdrawing (e.g., chlorine) groups, to fine-tune the biological activity. nih.gov

Integration of Multi-Omics Data in Structure-Activity-Mechanism Studies

Understanding the complex interplay between a drug molecule and biological systems requires a holistic approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform for elucidating the structure-activity-mechanism relationships of quinoxaline derivatives. nih.govnih.gov This approach can reveal how these compounds influence various cellular pathways and networks, moving beyond a single-target perspective. rsc.org

By combining different omics datasets, researchers can gain a more comprehensive understanding of a drug's effect on a biological system as a whole. nih.govrsc.org For instance, integrating transcriptomics and proteomics data can help identify how quinoxaline derivatives modulate gene and protein expression levels, respectively, providing insights into their mechanisms of action. nih.gov This integrated analysis can help bridge the gap between genotype and phenotype, offering a more complete picture of the drug's impact. nih.gov

Web-based tools and software suites are being developed to facilitate the analysis and visualization of multi-omics data, making these powerful techniques more accessible to researchers. springernature.com These platforms enable the creation of biological networks that can illustrate the complex interactions influenced by quinoxaline compounds. springernature.com

Exploration of Novel Therapeutic Applications Beyond Current Research Frontiers

The versatility of the quinoxaline scaffold allows for its exploration in a wide range of therapeutic areas. mdpi.comresearchgate.net While extensively studied for their anticancer and antimicrobial properties, recent research has expanded the potential applications of quinoxaline derivatives to other diseases. nih.gov

One promising new frontier is the development of quinoxaline-based antivirals. nih.govresearchgate.net Quinoxaline derivatives have shown potential as inhibitors of various respiratory viruses, including influenza and coronaviruses like SARS-CoV-2. nih.gov For example, certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potent activators of Sirt6, an enzyme considered a potential therapeutic target for COVID-19. nih.gov

Another emerging application is in the treatment of neurodegenerative diseases and other complex disorders. google.com The ability to rationally design and synthesize novel quinoxaline derivatives opens up possibilities for targeting a wide array of biological pathways implicated in various diseases. nih.gov Furthermore, quinoxaline derivatives are being investigated as anti-inflammatory agents and for their potential in treating type II diabetes. tandfonline.comresearchgate.net

Development of Sustainable and Scalable Synthetic Strategies for Quinoxaline-Based Compounds

The traditional synthesis of quinoxalines often involves methods that are not environmentally friendly, requiring high temperatures and strong acid catalysts. nih.gov Consequently, there is a significant push towards developing sustainable and scalable synthetic strategies. ekb.egresearchgate.net This focus on "green chemistry" aims to create more efficient and economical methods for producing quinoxaline derivatives while minimizing environmental impact. researchgate.net

Key sustainable approaches include:

Solvent-free reactions: Eliminating the use of volatile and often toxic organic solvents. ekb.egresearchgate.net

Use of alternative reaction media: Employing greener solvents like water, fluorous alcohols, and ionic liquids. researchgate.net

Catalytic processes: Utilizing catalysts to improve reaction efficiency and reduce waste. ekb.eg This includes the use of recyclable heterogeneous catalysts like alumina-supported heteropolyoxometalates. nih.gov

Alternative energy sources: Employing methods like microwave irradiation to accelerate reactions and improve yields. researchgate.net

These green synthetic routes not only address environmental concerns but also have the potential to make the production of quinoxaline-based drugs more cost-effective and accessible. researchgate.net

Advanced Computational Methodologies for Predictive Modeling and Drug Design